molecular formula C7H15NOS B13607088 2-((Ethylthio)methyl)morpholine

2-((Ethylthio)methyl)morpholine

Cat. No.: B13607088
M. Wt: 161.27 g/mol
InChI Key: SHNKYPJKDJUUMH-UHFFFAOYSA-N
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Description

2-((Ethylthio)methyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with an ethylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethylthio)methyl)morpholine typically involves the reaction of morpholine with ethylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the carbon atom of the ethylthiomethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Ethylthio)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the ethylthio group, resulting in the formation of morpholine.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Morpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-((Ethylthio)methyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Ethylthio)methyl)morpholine involves its interaction with specific molecular targets. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the ethylthio group.

    2-Methylmorpholine: A similar compound with a methyl group instead of an ethylthio group.

    2-(Methylthio)methylmorpholine: A compound with a methylthio group instead of an ethylthio group.

Uniqueness

2-((Ethylthio)methyl)morpholine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)morpholine

InChI

InChI=1S/C7H15NOS/c1-2-10-6-7-5-8-3-4-9-7/h7-8H,2-6H2,1H3

InChI Key

SHNKYPJKDJUUMH-UHFFFAOYSA-N

Canonical SMILES

CCSCC1CNCCO1

Origin of Product

United States

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